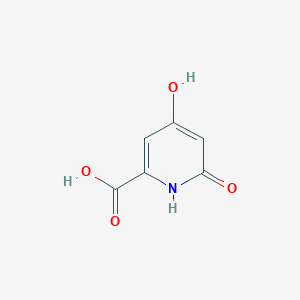![molecular formula C16H24ClNO3 B1423933 Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220030-33-0](/img/structure/B1423933.png)
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride” is a chemical compound with the molecular formula C16H24ClNO3 . It is also known by the synonym "METHYL 2-((2-(PIPERIDIN-3-YL)ETHOXY)METHYL)BENZOATE HYDROCHLORIDE" .
Synthesis Analysis
The synthesis of piperidinone derivatives, which are key precursors for piperidines, is an important area of research . Existing methods often rely on modification of pre-synthesized backbones, which can be a tedious multi-step procedure . An organophotocatalysed [1+2+3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2.ClH/c1-13-5-4-8-16 (11-13)9-10-18-15-7-3-2-6-14 (15)12-17;/h2-3,6-7,12-13H,4-5,8-11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 313.81966 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Applications De Recherche Scientifique
Synthesis of Mixed Acetals and Piperidine Derivatives Crawford and Raap (1965) described the synthesis of mixed acetals using Methyl benzoate (p-tolylsulfonyl)hydrazone, which includes the formation of 1-(a-methoxybenzyl)piperidine. This showcases its use in organic synthesis, particularly in the formation of piperidine derivatives (Crawford & Raap, 1965).
Antimicrobial and Molluscicidal Activity Orjala et al. (1993) isolated new prenylated benzoic acid derivatives, including methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate from Piper aduncum leaves, which showed significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
Antiparasitic Activity Flores et al. (2008) identified several new benzoic acid derivatives from Piper species, which demonstrated notable antiparasitic effects against strains such as Leishmania spp. and Trypanosoma cruzi (Flores et al., 2008).
Insecticidal Properties Pereda-Miranda et al. (1997) discovered that methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, isolated from Piper guanacastensis, exhibited significant insecticidal activity against mosquito larvae (Pereda-Miranda et al., 1997).
Synthesis of Radioligands for PET Imaging Matarrese et al. (2000) worked on the synthesis of a radioligand involving a methylated piperidine derivative, intended for positron emission tomography (PET) imaging of dopamine D4 receptors (Matarrese et al., 2000).
Application in Antispasmodic Agents Bal-Tembe et al. (1997) synthesized ester analogues of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride showing potent antispasmodic activity, highlighting its medical application in treating spasms (Bal-Tembe et al., 1997).
Use in Canine Olfactory Sensitivity Studies Waggoner et al. (1997) investigated canine sensitivity to methyl benzoate compared to cocaine hydrochloride, revealing its potential in training detection dogs (Waggoner et al., 1997).
Photophysical Studies Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, for examining their photophysical properties, contributing to materials science research (Yoon et al., 2019).
Environmental Analysis Techniques Kagaya and Yoshimori (2012) used methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its application in environmental analytical methods (Kagaya & Yoshimori, 2012).
Synthesis of Anti-Juvenile Hormone Agents Ishiguro et al. (2003) prepared Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent, indicating its use in agricultural chemistry (Ishiguro et al., 2003).
Propriétés
IUPAC Name |
methyl 2-(2-piperidin-3-ylethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-7-3-2-6-14(15)12-20-10-8-13-5-4-9-17-11-13;/h2-3,6-7,13,17H,4-5,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTNRNWOIBKPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


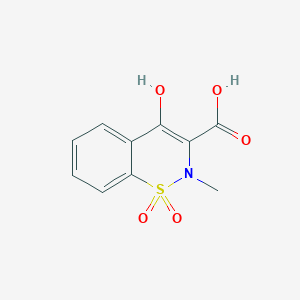
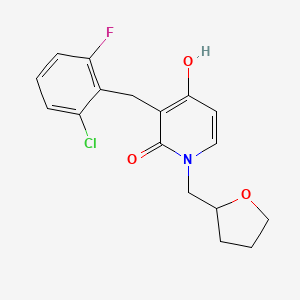
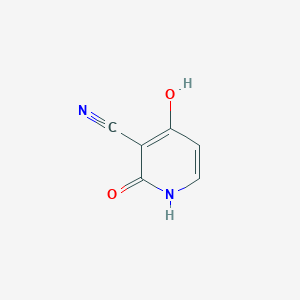
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)



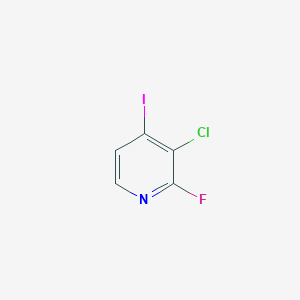
![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)


